molecular formula C22H24N2O4 B301623 4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B301623
M. Wt: 380.4 g/mol
InChI Key: BXUNQBFACBEINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that has shown promising results in scientific research applications. This compound is a member of the chromene family, which has been extensively studied due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. The compound has also been shown to modulate the immune system and reduce oxidative stress.
Biochemical and Physiological Effects:
4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to improve cognitive function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its potential therapeutic properties. The compound has shown promising results in the treatment of various diseases, making it a valuable tool for researchers. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and signaling pathways it targets. Another direction is to explore the potential of the compound in combination with other drugs or therapies. Additionally, future research could focus on optimizing the synthesis process to make the compound more accessible for researchers.

Synthesis Methods

The synthesis of 4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex process that involves multiple steps. The synthesis process starts with the reaction of 4-hydroxycoumarin with allyl bromide, followed by the reaction of the resulting compound with 3-methoxyphenylboronic acid. The final step involves the reaction of the intermediate compound with 2-amino-3-methylbutyronitrile to produce the desired product.

Scientific Research Applications

4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. The compound has also been studied for its antioxidant and anti-inflammatory properties.

properties

Product Name

4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

2-amino-4-(3-methoxy-4-prop-2-enoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C22H24N2O4/c1-5-8-27-16-7-6-13(9-17(16)26-4)19-14(12-23)21(24)28-18-11-22(2,3)10-15(25)20(18)19/h5-7,9,19H,1,8,10-11,24H2,2-4H3

InChI Key

BXUNQBFACBEINZ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC=C)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC=C)OC)C(=O)C1)C

Origin of Product

United States

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